![molecular formula C15H14N4O2S2 B11254247 7-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B11254247.png)
7-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物“7-{[2-(3,4-ジメチルフェニル)-2-オキソエチル]スルファニル}-3-メチル-4H-[1,3,4]チアゾロ[2,3-c][1,2,4]トリアジン-4-オン”は、その構造内に硫黄原子と窒素原子を含む複素環式化合物です。
準備方法
合成経路と反応条件
“7-{[2-(3,4-ジメチルフェニル)-2-オキソエチル]スルファニル}-3-メチル-4H-[1,3,4]チアゾロ[2,3-c][1,2,4]トリアジン-4-オン”の合成は、通常、以下の手順を含みます。
チアゾール環の形成: これは、チオセミカルバジドを適切なカルボン酸誘導体と酸性条件下で反応させることで達成できます。
環化: 中間生成物は環化してチアゾール環を形成します。
置換反応: 次に、チアゾール環は、2-(3,4-ジメチルフェニル)-2-オキソエチルクロリドなどの適切なアルキル化剤と反応して、目的の置換基を導入します。
工業生産方法
この化合物の工業生産方法は、高い収率と純度を確保するために、上記の合成経路の最適化を含む可能性があります。これには、自動反応器の使用、制御された温度と圧力条件、再結晶またはクロマトグラフィーなどの精製技術が含まれる場合があります。
化学反応の分析
反応の種類
酸化: この化合物は、特に硫黄原子で酸化反応を受ける可能性があり、スルホキシドまたはスルホンを生成します。
還元: 還元反応はカルボニル基で起こり、アルコールに変換されます。
置換: この化合物は、求核置換反応に関与することができ、スルファニル基は他の求核剤によって置き換えられます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素またはm-クロロ過安息香酸があります。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用できます。
置換: アミンまたはチオールなどの求核剤を塩基性条件下で使用できます。
主要な生成物
酸化: スルホキシドまたはスルホンの生成。
還元: アルコールの生成。
置換: 置換チアゾロ-トリアジノンの生成。
科学的研究の応用
化学
この化合物は、より複雑な分子の合成におけるビルディングブロックとして使用されます。そのユニークな構造により、新しい化学反応と経路を探求できます。
生物学
生物学研究では、この化合物は、生物活性分子の可能性があるため、酵素相互作用と阻害を研究するために使用できます。
医学
産業
産業部門では、この化合物は、ポリマーやコーティングなど、特定の特性を持つ新素材の開発に使用できます。
作用機序
“7-{[2-(3,4-ジメチルフェニル)-2-オキソエチル]スルファニル}-3-メチル-4H-[1,3,4]チアゾロ[2,3-c][1,2,4]トリアジン-4-オン”が効果を発揮するメカニズムには、特定の分子標的との相互作用が含まれます。これらの標的は、酵素、受容体、またはその他のタンパク質を含みます。この化合物の構造により、これらの標的に結合して、潜在的にその活性を阻害したり、機能を変更したりできます。関与する正確な経路は、特定の用途と標的により異なります。
類似化合物との比較
類似化合物
チアゾロ-トリアジノン: このファミリーの他の化合物は、類似の構造的特徴と生物活性を持っています。
チアゾール: これらの化合物は、類似のコア構造を持っていますが、トリアジノン環がない場合があります。
トリアジノン: これらの化合物は、トリアジノン環を含みますが、チアゾール部分は含まれない場合があります。
ユニークさ
“7-{[2-(3,4-ジメチルフェニル)-2-オキソエチル]スルファニル}-3-メチル-4H-[1,3,4]チアゾロ[2,3-c][1,2,4]トリアジン-4-オン”のユニークさは、チアゾールとトリアジノンの組み合わせ構造にあります。これは、別個の化学的および生物学的特性をもたらします。この二重機能により、これらの機能のいずれか一方のみを持つ化合物と比較して、より幅広い用途と相互作用が可能になります。
特性
分子式 |
C15H14N4O2S2 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
7-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C15H14N4O2S2/c1-8-4-5-11(6-9(8)2)12(20)7-22-15-18-19-13(21)10(3)16-17-14(19)23-15/h4-6H,7H2,1-3H3 |
InChIキー |
QLZWSYOCIPAVCQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)CSC2=NN3C(=O)C(=NN=C3S2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-propylacetamide](/img/structure/B11254167.png)
![N-(4-fluorophenyl)-3-[3-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11254171.png)
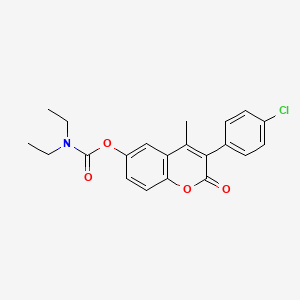
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethanone](/img/structure/B11254178.png)
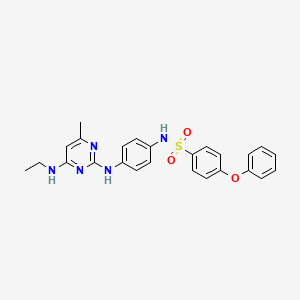
![N-{2-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}-2-methoxyaniline](/img/structure/B11254197.png)
![N-(3-chlorophenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11254202.png)
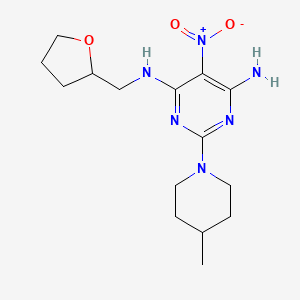
![N-(3-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11254214.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B11254217.png)
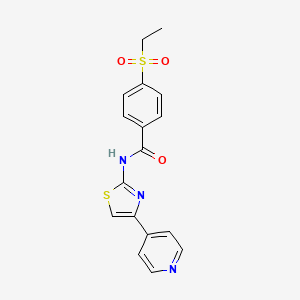
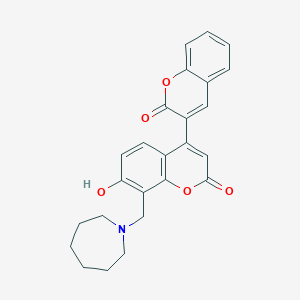
![N-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}-4-methoxyaniline](/img/structure/B11254229.png)

